molecular formula C10H7BrO2 B2389519 3-Bromonaphthalene-2,7-diol CAS No. 102653-36-1

3-Bromonaphthalene-2,7-diol

Cat. No. B2389519
M. Wt: 239.068
InChI Key: NCGIPELWHJKROR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromonaphthalene-2,7-diol is a chemical compound with the CAS Number: 102653-36-1 . It has a molecular weight of 239.07 and its IUPAC name is 3-bromonaphthalene-2,7-diol . It is a solid at room temperature .


Molecular Structure Analysis

The molecular formula of 3-Bromonaphthalene-2,7-diol is C10H7BrO2 . The InChI code is 1S/C10H7BrO2/c11-9-4-6-1-2-8(12)3-7(6)5-10(9)13/h1-5,12-13H .

Scientific Research Applications

Application 1: Self-Healing Polymers and Hydrogels

  • Summary of Application: 3-Bromonaphthalene-2,7-diol is used in the synthesis of self-healing polymers and hydrogels. These materials can relieve external stress and restore their original mechanical properties after extreme damage via dynamic covalent bonding in the polymeric structure or the reversible association of supramolecular motifs .
  • Methods of Application: The boronic ester-based dynamic covalent bonds formed between boronic acids and diols impart excellent self-healing properties to the hydrogels, organic gels, elastomers, and plastics depending on the characteristics of the corresponding polymer .
  • Results or Outcomes: These bonds induce internal reorganization in the chemical/physical structure in response to changes in the biological signals and biomaterials, such as hydrophilicity, pH, and the presence of glucose . This multi-responsiveness to stimuli as well as the self-healing, injectability, and biocompatibility of boronic ester-based polymers have led to several technological achievements with applicability in biomedical fields, including drug delivery, medical adhesion, bioimplants, and healthcare monitoring .

Application 2: Synthesis of Epoxy Resins

  • Summary of Application: 3-Bromonaphthalene-2,7-diol is used in the synthesis of epoxy resins .
  • Methods of Application: The epoxy compounds are prepared by the reaction of naphthalene-2,7-diol with epichlorohydrin under different conditions .
  • Results or Outcomes: The study aimed at synthesizing three different epoxy compounds based on naphthalene-2,7-diol and then their cross-linking by triethylenetetramine (TETA) .

Application 3: Boronic Acid-Based Dynamic Click Chemistry

  • Summary of Application: 3-Bromonaphthalene-2,7-diol can be used in boronic acid (BA)-mediated cis-diol conjugation, a well-studied reaction in dynamic click chemistry . This chemistry has found numerous applications in chemical biology, supramolecular chemistry, and biomedical applications .
  • Methods of Application: The boronic acid (BA)-mediated cis-diol conjugation involves the reversible formation of boronic esters between boronic acids and diols .
  • Results or Outcomes: The fundamental reactivity of these conjugate chemistries with assorted nucleophiles at variable pHs is of utmost importance to any stimuli-responsive biological and material chemistry explorations .

Application 4: Synthesis of Boronic Ester-Based Polymers

  • Summary of Application: 3-Bromonaphthalene-2,7-diol is used in the synthesis of boronic ester-based polymers . These polymers have self-healing properties and can change their physical/chemical shape in response to changes in pH or the presence of external diol/boronic acids .
  • Methods of Application: The synthesis involves the formation of boronic ester-based dynamic covalent bonds between boronic acids and diols .
  • Results or Outcomes: These polymers exhibit potential for use in drug delivery, medical adhesion, and biomedical applications .

Application 5: Boronic Acid-Mediated Biorthogonal Tools

  • Summary of Application: 3-Bromonaphthalene-2,7-diol can be used in the development of boronic acid-mediated biorthogonal tools for disease-related biomolecule recognition .
  • Methods of Application: The boronic acid (BA)-mediated cis-diol conjugation involves the reversible formation of boronic esters between boronic acids and diols .
  • Results or Outcomes: The fundamental reactivity of these conjugate chemistries with assorted nucleophiles at variable pHs is of utmost importance to any stimuli-responsive biological and material chemistry explorations .

Application 6: Peptide Cyclization

  • Summary of Application: 3-Bromonaphthalene-2,7-diol can be used in peptide cyclization aimed at therapeutics discovery .
  • Methods of Application: The boronic acid (BA)-mediated cis-diol conjugation involves the reversible formation of boronic esters between boronic acids and diols .
  • Results or Outcomes: The fundamental reactivity of these conjugate chemistries with assorted nucleophiles at variable pHs is of utmost importance to any stimuli-responsive biological and material chemistry explorations .

Safety And Hazards

The safety information for 3-Bromonaphthalene-2,7-diol includes the following hazard statements: H302-H315-H319-H335 . The precautionary statements include: P261-P264-P270-P271-P280-P302+P352-P304+P340-P305+P351+P338-P312-P330-P362-P403+P233-P501 .

Future Directions

3-Bromonaphthalene-2,7-diol has attracted a lot of attention in recent years due to its potential applications in various fields of research and industry. It is anticipated that this compound will stimulate researchers to design new multicomponent strategies complying with the Green Chemistry principles for the rapid synthesis of versatile biologically relevant heterocycles .

properties

IUPAC Name

3-bromonaphthalene-2,7-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrO2/c11-9-4-6-1-2-8(12)3-7(6)5-10(9)13/h1-5,12-13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCGIPELWHJKROR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2=CC(=C(C=C21)Br)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromonaphthalene-2,7-diol

Synthesis routes and methods I

Procedure details

To a suspension of 1,3-dibromonaphthalene-2,7-diol (48.76 g, 153.34 mmol) (Helv. Chim. Acta, 78, pp. 1037-1066, 1995) in AcOH/HCl is added tin (17.48 g, 147.21 mmol) in portions. The mixture is stirred vigorously at room temperature for 1 h. The reaction forms a paste and is stirred for an additional 4 h, at which point it becomes mobile again. Stirring is continued overnight. The mixture is poured into water (1 L) and extracted with EtOAc. The organic layer is dried over MgSO4, filtered and concentrated to afford a sticky beige solid. The solid is triturated with DCM and filtered to afford 3-bromonaphthalene-2,7-diol as a fluffy beige solid.
Quantity
48.76 g
Type
reactant
Reaction Step One
Name
Quantity
1 L
Type
reactant
Reaction Step Two
Name
Quantity
17.48 g
Type
reactant
Reaction Step Three
Name
AcOH HCl
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

To a solution of naphthalene-2,7-diol (5.00 g, 31.3 mmol) in AcOH (25 mL) was added Br2 (3.3 mL, 62.6 mmol) in AcOH (25 mL) dropwise over 15 minutes at 10-15° C., then mixture was stirred at 10-15° C. for 1 hour. Sn powder (7.75 g, 64.6 mmol) and H2O (20 mL) was added and the mixture was heated to 80° C. for 1 hour. The mixture was diluted with ice-water (50 mL), the extracted with EtOAc (30 mL×3), organic was washed with brine (50 mL), dried over Na2SO4, filtered and concentrated. Purification by column chromatography on silica gel (PE/EtOAc=15/1) and further prep-HPLC (0.1% TFA as additive) gave the product (2.0 g, yield 27%) as a solid.
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
3.3 mL
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
[Compound]
Name
Sn
Quantity
7.75 g
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
50 mL
Type
solvent
Reaction Step Three
Yield
27%

Citations

For This Compound
5
Citations
R Fanelli, AS Ressurreicao, L Dufau, JL Soulier… - …, 2014 - pubs.rsc.org
A new series of naphthalene-based molecular tongs containing polar groups at the 3-position of the naphthalene scaffold was synthesized and its anti-dimerization activity was …
Number of citations: 5 pubs.rsc.org
RA Taj, JR Green - The Journal of Organic Chemistry, 2010 - ACS Publications
The application of the Nicholas reaction chemistry of 2,7-dioxygenated naphthalenes in the synthesis of cyclohepta[de]napthalenes and in the synthesis of (±)-microstegiol (1) is …
Number of citations: 35 pubs.acs.org
A Bähr, AS Droz, M Püntener, U Neidlein… - Helvetica chimica …, 1998 - Wiley Online Library
The synthesis and carbohydrate‐recognition properties of a new family of optically active cyclophane receptors, 1 – 3, in which three 1,1′‐binaphthalene‐2,2′‐diol spacers are …
Number of citations: 102 onlinelibrary.wiley.com
E Martinborough, TM Denti, PP Castro… - Helvetica chimica …, 1995 - Wiley Online Library
The complexation of N‐benzyloxycarbonyl (Cbz) derivatives of the excitatory amino acids L‐aspartic acid (Asp; 1), L‐glutamic acid (Glu; 3), and, for the first time, L‐kainic acid ((2S,3S,3S…
Number of citations: 50 onlinelibrary.wiley.com
JB Unger - 2009 - search.proquest.com
Transition metal-catalyzed asymmetric transformations have become an essential part of contemporary organic synthesis. As the majority of pharmaceuticals today contain at least one …
Number of citations: 0 search.proquest.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.